molecular formula C7H6ClF3N2O3 B3364622 4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1172300-30-9

4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B3364622
CAS No.: 1172300-30-9
M. Wt: 258.58 g/mol
InChI Key: CROGJKAWZSUREF-UHFFFAOYSA-N
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Description

4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C7H6ClF3N2O3. This compound is notable for its unique structure, which includes a pyrazole ring substituted with a chloro group, a trifluoroethoxy methyl group, and a carboxylic acid group. It is used in various research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Trifluoroethoxy Methyl Group: This step involves the reaction of the pyrazole intermediate with 2,2,2-trifluoroethanol in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for scale and efficiency. This often involves continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reagents and conditions are carefully controlled to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.

    Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of pyrazole alcohols or amines.

    Esterification: Formation of pyrazole esters.

    Amidation: Formation of pyrazole amides.

Scientific Research Applications

4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrazole-3-carboxylic acid: Lacks the trifluoroethoxy methyl group, resulting in different chemical properties and biological activity.

    1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid:

Uniqueness

4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and trifluoroethoxy methyl groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-chloro-1-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O3/c8-4-1-13(12-5(4)6(14)15)3-16-2-7(9,10)11/h1H,2-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROGJKAWZSUREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1COCC(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid
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